molecular formula C12H10FeO2 B12357958 Ferrocene, 1,1'-diformyl-

Ferrocene, 1,1'-diformyl-

Cat. No.: B12357958
M. Wt: 242.05 g/mol
InChI Key: LQYSDNOQNIOVFY-UHFFFAOYSA-L
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Description

Ferrocene, 1,1’-diformyl- is an organometallic compound consisting of two cyclopentadienyl rings bound to a central iron atom, with each ring bearing a formyl group at the 1-position This compound is a derivative of ferrocene, which is known for its stability and unique electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ferrocene, 1,1’-diformyl- typically involves the formylation of ferrocene. One common method is the Vilsmeier-Haack reaction, where ferrocene reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds as follows:

  • Ferrocene is dissolved in an inert solvent like dichloromethane.
  • DMF and POCl3 are added to the solution, initiating the formylation reaction.
  • The reaction mixture is stirred at a specific temperature, usually around 0°C to room temperature.
  • After completion, the product is isolated and purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of ferrocene, 1,1’-diformyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps may include recrystallization and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ferrocene, 1,1’-diformyl- undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium at elevated temperatures.

    Reduction: NaBH4 in methanol or ethanol at room temperature.

    Substitution: Nucleophiles like amines or hydrazines in the presence of a base.

Major Products Formed

    Oxidation: 1,1’-dicarboxyferrocene.

    Reduction: 1,1’-dihydroxyferrocene.

    Substitution: Various substituted ferrocenes depending on the nucleophile used.

Mechanism of Action

The mechanism by which ferrocene, 1,1’-diformyl- exerts its effects is primarily through its redox activity. The compound can undergo reversible oxidation and reduction, making it a valuable redox mediator. In biological systems, it can generate reactive oxygen species (ROS) through Fenton-like reactions, which can induce oxidative stress in cells . This property is exploited in its anticancer and antimicrobial applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ferrocene, 1,1’-diformyl- is unique due to the presence of two formyl groups, which enhance its reactivity and potential for further functionalization. This makes it a versatile building block for synthesizing more complex molecules and materials.

Properties

Molecular Formula

C12H10FeO2

Molecular Weight

242.05 g/mol

IUPAC Name

cyclopenta-2,4-dien-1-ylidenemethanolate;iron(2+)

InChI

InChI=1S/2C6H6O.Fe/c2*7-5-6-3-1-2-4-6;/h2*1-5,7H;/q;;+2/p-2

InChI Key

LQYSDNOQNIOVFY-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C[O-])C=C1.C1=CC(=C[O-])C=C1.[Fe+2]

Origin of Product

United States

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